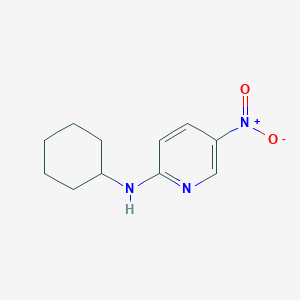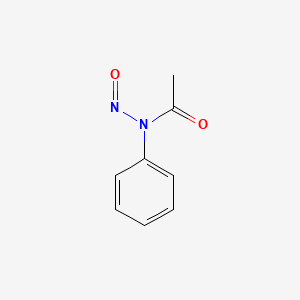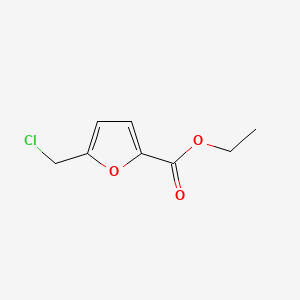
4-(Hydroxymethyl)-2,6-dimethylphenol
Descripción general
Descripción
4-(Hydroxymethyl)-2,6-dimethylphenol is an organic compound with the molecular formula C9H12O2 It is a phenolic compound characterized by the presence of a hydroxymethyl group (-CH2OH) attached to the benzene ring at the para position relative to the hydroxyl group (-OH)
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hydroxymethyl)-2,6-dimethylphenol can be achieved through several methods. One common approach involves the hydroxymethylation of 2,6-dimethylphenol using formaldehyde in the presence of a base. The reaction typically proceeds under mild conditions, with aqueous formaldehyde (37-41%) and a basic medium such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) being used .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve techniques such as distillation, crystallization, or chromatography to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-(Hydroxymethyl)-2,6-dimethylphenol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.
Reduction: The compound can undergo reduction reactions to form corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) can be used under acidic conditions.
Major Products Formed
Oxidation: 4-(Formyl)-2,6-dimethylphenol or 4-(Carboxyl)-2,6-dimethylphenol.
Reduction: 4-(Hydroxymethyl)-2,6-dimethylcyclohexanol.
Substitution: 4-(Bromo)-2,6-dimethylphenol or 4-(Nitro)-2,6-dimethylphenol.
Aplicaciones Científicas De Investigación
4-(Hydroxymethyl)-2,6-dimethylphenol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and polymers.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a model compound for understanding phenolic compound interactions.
Industry: Used in the production of resins, adhesives, and coatings due to its reactivity and stability
Mecanismo De Acción
The mechanism of action of 4-(Hydroxymethyl)-2,6-dimethylphenol involves its interaction with various molecular targets. The hydroxymethyl group can enhance the compound’s ability to form hydrogen bonds and interact with active sites of enzymes or receptors. This interaction can lead to changes in the biological activity of the compound, making it useful in drug development and other applications .
Comparación Con Compuestos Similares
Similar Compounds
- 4-(Methoxymethyl)-2,6-dimethylphenol
- 4-(Hydroxymethyl)-2-methylphenol
- 4-(Hydroxymethyl)-2,6-dimethylindole
Uniqueness
4-(Hydroxymethyl)-2,6-dimethylphenol is unique due to the presence of both hydroxymethyl and dimethyl groups on the phenolic ring. This combination of functional groups imparts distinct chemical and physical properties, making it versatile for various applications. Compared to similar compounds, it offers a balance of reactivity and stability, which is advantageous in synthetic and industrial processes .
Propiedades
IUPAC Name |
4-(hydroxymethyl)-2,6-dimethylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-6-3-8(5-10)4-7(2)9(6)11/h3-4,10-11H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVXBWEIAIZEPGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50299149 | |
| Record name | 4-(hydroxymethyl)-2,6-dimethylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50299149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4397-14-2 | |
| Record name | 4397-14-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128402 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(hydroxymethyl)-2,6-dimethylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50299149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 4-(hydroxymethyl)-2,6-dimethylphenol in the synthesis of polymers?
A1: this compound (compound 4a in the study) serves as a monomer in the synthesis of phenolic resins []. Its structure, featuring a hydroxymethyl group and a phenolic hydroxyl group, allows it to participate in condensation polymerization reactions. Specifically, it reacts with other 1,3,5-triazine derivatives or even novolak resins in the presence of p-toluenesulfonic acid at high temperatures (200°C). These reactions lead to the formation of polymers with diverse properties, making them suitable for various applications. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![3-[(4-Methoxyphenyl)methylidene]pyrrolidin-2-one](/img/structure/B1347570.png)

